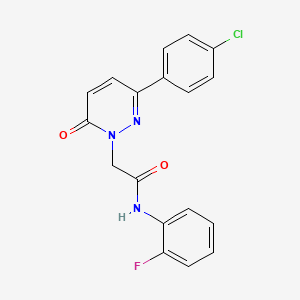![molecular formula C27H31N3O5 B12175911 9,10-Dimethoxy-6-[6-oxo-6-(pyrrolidin-1-yl)hexyl]-6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione](/img/structure/B12175911.png)
9,10-Dimethoxy-6-[6-oxo-6-(pyrrolidin-1-yl)hexyl]-6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9,10-Dimethoxy-6-[6-oxo-6-(pyrrolidin-1-yl)hexyl]-6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione is a complex organic compound with a unique structure that includes a pyrrolidine ring and a quinazoline core. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Dimethoxy-6-[6-oxo-6-(pyrrolidin-1-yl)hexyl]-6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione typically involves multi-step organic reactionsCommon reagents used in these reactions include various organic solvents, catalysts, and protective groups to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
9,10-Dimethoxy-6-[6-oxo-6-(pyrrolidin-1-yl)hexyl]-6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Substitution reactions allow for the replacement of certain groups with others, enabling the modification of the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure optimal results .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .
Scientific Research Applications
Chemistry
In chemistry, 9,10-Dimethoxy-6-[6-oxo-6-(pyrrolidin-1-yl)hexyl]-6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .
Biology
Biologically, this compound has shown potential as a bioactive molecule with applications in drug discovery and development. Its interactions with various biological targets make it a candidate for further investigation in pharmacology .
Medicine
In medicine, the compound’s potential therapeutic properties are being explored. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions .
Industry
Industrially, the compound can be used in the production of specialty chemicals and materials. Its unique properties make it valuable for various applications, including the development of new materials with specific functionalities .
Mechanism of Action
The mechanism of action of 9,10-Dimethoxy-6-[6-oxo-6-(pyrrolidin-1-yl)hexyl]-6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinazoline derivatives and pyrrolidine-containing molecules. Examples include:
- 9,10-Dimethoxy-2-(2,4,6-trimethylanilino)-6,7-dihydro-4H-pyrimido[6,1-a]isoquinolin-4-one
- Pyrrolidine-2,5-diones
Uniqueness
What sets 9,10-Dimethoxy-6-[6-oxo-6-(pyrrolidin-1-yl)hexyl]-6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione apart is its unique combination of structural features, including the quinazoline core and the pyrrolidine ring. This combination provides distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C27H31N3O5 |
|---|---|
Molecular Weight |
477.6 g/mol |
IUPAC Name |
9,10-dimethoxy-6-(6-oxo-6-pyrrolidin-1-ylhexyl)-6aH-isoindolo[2,3-a]quinazoline-5,11-dione |
InChI |
InChI=1S/C27H31N3O5/c1-34-21-14-13-19-23(24(21)35-2)27(33)30-20-11-6-5-10-18(20)26(32)29(25(19)30)17-7-3-4-12-22(31)28-15-8-9-16-28/h5-6,10-11,13-14,25H,3-4,7-9,12,15-17H2,1-2H3 |
InChI Key |
PXFISWHNHZNHTN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C=C1)C3N(C(=O)C4=CC=CC=C4N3C2=O)CCCCCC(=O)N5CCCC5)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl}-N-[(furan-2-yl)methyl]acetamide](/img/structure/B12175847.png)
![N-{5-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-3-yl}-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide](/img/structure/B12175848.png)
![2-(4-(1H-tetrazol-1-yl)phenyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide](/img/structure/B12175856.png)



![3,4,5-trimethoxy-N-[2-(4-oxoquinazolin-3(4H)-yl)ethyl]benzamide](/img/structure/B12175895.png)
![N-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide](/img/structure/B12175897.png)
![3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)-N-[3-(tetrahydrofuran-2-yl)-1H-1,2,4-triazol-5-yl]propanamide](/img/structure/B12175903.png)
![8-methoxy-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-4-oxo-1,4-dihydroquinoline-3-carboxamide](/img/structure/B12175904.png)
![3,4-dimethoxy-N-[2-(1H-tetrazol-1-yl)phenyl]benzamide](/img/structure/B12175907.png)
![methyl 2-{[3-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)propanoyl]amino}-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate](/img/structure/B12175913.png)
![N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]furan-2-carboxamide](/img/structure/B12175922.png)
